N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antileishmanial, antimalarial, and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-3-carbaldehyde
- 1-isopropyl-1H-pyrazol-4-amine
- Hydrazine-coupled pyrazoles
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual pyrazole structure enhances its ability to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-6-5-11(15-16)7-13-12-8-14-17(9-12)10(2)3;/h5-6,8-10,13H,4,7H2,1-3H3;1H |
InChI Key |
XSOVVEOBYYVJRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
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